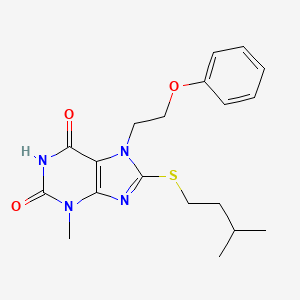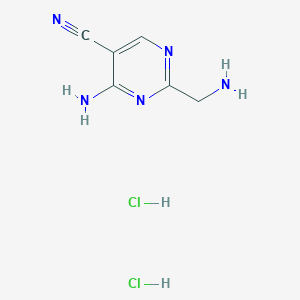![molecular formula C19H27N3O B2537692 N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(4-methylphenyl)methyl]amino}acetamide CAS No. 1118855-09-6](/img/structure/B2537692.png)
N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(4-methylphenyl)methyl]amino}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(4-methylphenyl)methyl]amino}acetamide, commonly known as CMC or Ketamine, is a dissociative anesthetic drug that has been used for both human and veterinary medicine. CMC is a controlled substance due to its potential for abuse and dependence. However, it has been widely studied for its therapeutic effects in treating depression, chronic pain, and other psychiatric disorders.
Mécanisme D'action
The mechanism of action of CMC is not fully understood, but it is believed to work by blocking the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in the transmission of pain signals and is also implicated in the pathophysiology of depression and other psychiatric disorders.
Biochemical and Physiological Effects:
CMC has been shown to have a rapid onset of action, with effects lasting up to several hours. It has been found to be safe and well-tolerated in both human and animal studies. However, prolonged use of CMC has been associated with cognitive and memory impairments.
Avantages Et Limitations Des Expériences En Laboratoire
CMC has several advantages as a research tool, including its rapid onset of action and its ability to induce dissociative states. However, its use is limited by its potential for abuse and dependence, as well as its cognitive and memory impairments.
Orientations Futures
There are several potential future directions for research on CMC, including the development of new analogs with improved therapeutic profiles and the exploration of its potential as a treatment for other psychiatric disorders. In addition, further studies are needed to fully understand the mechanism of action of CMC and its long-term effects on cognitive and memory function.
Méthodes De Synthèse
The synthesis of CMC involves several steps, including the reaction of cyclohexanone with methylamine to form N-methylcyclohexylamine, followed by the reaction with 4-methylbenzyl chloride to produce N-methyl-2-(4-methylbenzyl)cyclohexylamine. The final step involves the reaction of this intermediate with cyanogen bromide to form the desired product, CMC.
Applications De Recherche Scientifique
CMC has been extensively studied for its therapeutic effects in treating depression, chronic pain, and other psychiatric disorders. It has been found to be effective in treating treatment-resistant depression and post-traumatic stress disorder (PTSD). In addition, CMC has been used as an analgesic in the treatment of chronic pain, especially in cancer patients.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-[methyl-[(4-methylphenyl)methyl]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-16-7-9-17(10-8-16)13-21(2)14-18(23)22(3)19(15-20)11-5-4-6-12-19/h7-10H,4-6,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDDQNULYWQOFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)CC(=O)N(C)C2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(4-methylphenyl)methyl]amino}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-methylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2537610.png)
![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2537611.png)
![cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione](/img/structure/B2537612.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide](/img/structure/B2537618.png)



![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2537622.png)
![3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2537624.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2537625.png)

